Bis-sulfone-PEG4-Acid
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Overview
Description
Bis-sulfone-PEG4-Acid is a compound that features a bis-sulfone group and a polyethylene glycol (PEG) chain with four ethylene glycol units. This compound is widely used in bioconjugation and drug delivery applications due to its ability to improve solubility and stability in solution . The bis-sulfone group can react with thiol groups of proteins, while the terminal acid can form stable amide bonds with primary amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-sulfone-PEG4-Acid involves the reaction of a bis-sulfone compound with a PEG chain. The bis-sulfone group is a highly reactive bis-alkylation reagent that can react with two cysteine thiols derived from the reduction of disulfide bridges in proteins or antibodies . The reaction conditions typically involve the use of reducing agents to release the cysteine thiols, followed by the formation of a three-carbon bridge through bis-alkylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
Bis-sulfone-PEG4-Acid undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfone group can be conjugated with thiol groups of proteins.
Amide Bond Formation: The terminal acid reacts with primary amines in the presence of activators such as EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Reducing Agents: Used to release cysteine thiols from disulfide bridges.
Major Products
The major products formed from these reactions include conjugated proteins or antibodies with improved solubility, stability, and biocompatibility .
Scientific Research Applications
Bis-sulfone-PEG4-Acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis-sulfone-PEG4-Acid involves its ability to form stable conjugates with proteins or antibodies. The bis-sulfone group reacts with thiol groups of proteins, forming a three-carbon bridge that maintains the tertiary structure of the protein . The terminal acid group can form stable amide bonds with primary amines, facilitating the attachment of various functional groups or therapeutic agents . This site-specific conjugation ensures the stability and homogeneity of the final product .
Comparison with Similar Compounds
Similar Compounds
Bis-sulfone-PEG8-Acid: Similar to Bis-sulfone-PEG4-Acid but with a longer PEG chain, providing greater flexibility and solubility.
Bis-sulfone-PEG4-Azide: Contains an azide group for click chemistry applications.
Bis-sulfone-PEG4-NHS Ester: Features an NHS ester group for amine-reactive conjugation.
Uniqueness
This compound is unique due to its relatively short PEG chain, which provides a balance between solubility and stability. Its ability to form stable conjugates with proteins and antibodies makes it a valuable tool in bioconjugation and drug delivery applications .
Properties
Molecular Formula |
C36H45NO12S2 |
---|---|
Molecular Weight |
747.9 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C36H45NO12S2/c1-27-3-11-32(12-4-27)50(42,43)25-31(26-51(44,45)33-13-5-28(2)6-14-33)35(40)29-7-9-30(10-8-29)36(41)37-16-18-47-20-22-49-24-23-48-21-19-46-17-15-34(38)39/h3-14,31H,15-26H2,1-2H3,(H,37,41)(H,38,39) |
InChI Key |
PDXZXCYPCHVEJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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